

Foreword: A Note on Data Availability and a Comparative Approach

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Hydroxypropyl)phenol

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In the field of chemical analysis, the structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle. This guide is dedicated to a comprehensive analysis of **3-(3-Hydroxypropyl)phenol** (CAS 1424-74-4), a molecule of interest in synthetic and medicinal chemistry.

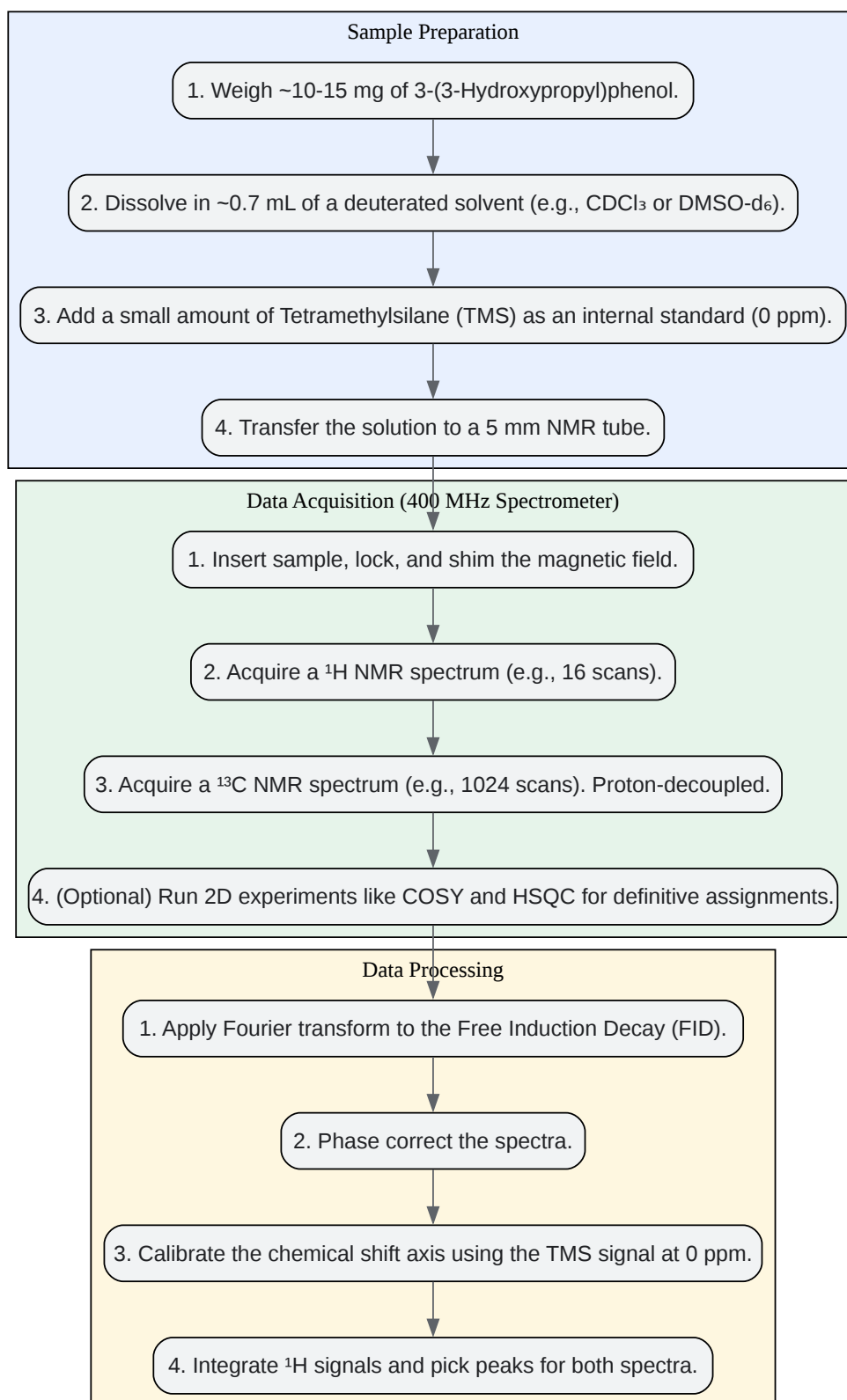
It is important to note that a complete, publicly available, and experimentally verified set of spectra for **3-(3-Hydroxypropyl)phenol** is not readily found in consolidated databases. This is a common challenge in research. Therefore, this guide will adopt a scientifically rigorous, predictive, and comparative approach. We will leverage predicted spectral data and draw on established principles of spectroscopy. Furthermore, we will make extensive comparisons to the well-documented ortho isomer, 2-(3-Hydroxypropyl)phenol, to ground our interpretations in experimental data and highlight the subtle yet definitive differences that arise from the isomeric substitution pattern. This methodology reflects a real-world workflow for characterizing a novel or less-documented compound, blending theoretical knowledge with practical data interpretation.

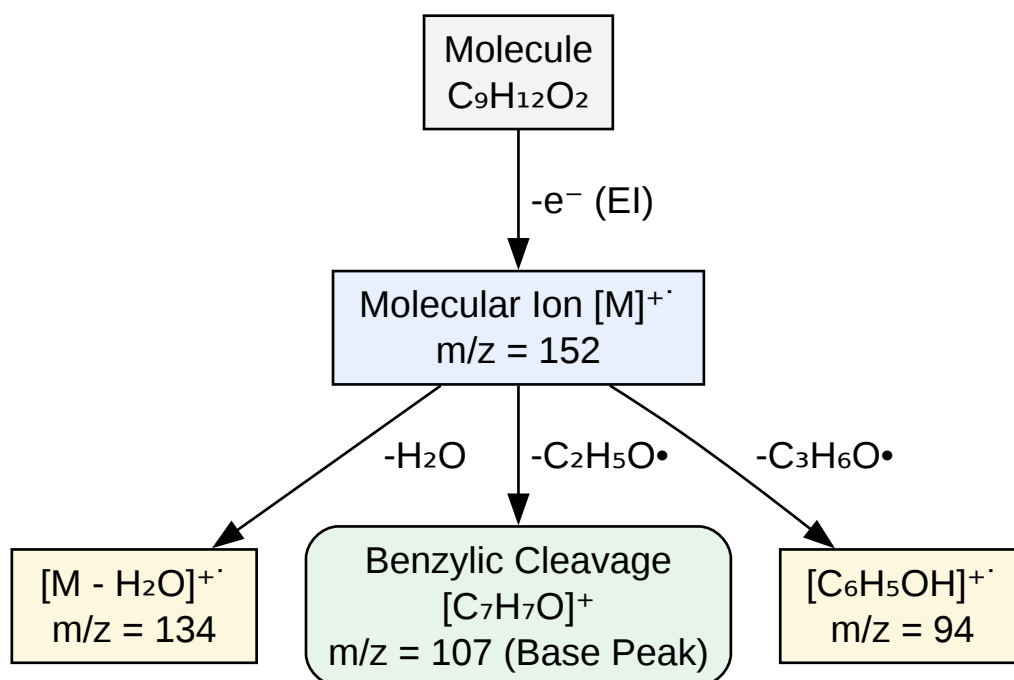
Molecular Structure and Analytical Overview

3-(3-Hydroxypropyl)phenol is an aromatic compound featuring a hydroxyl group and a hydroxypropyl substituent at the meta-position of a benzene ring. Its structural confirmation

relies on identifying key features: the aliphatic propyl chain, the primary alcohol, the phenol, and the 1,3-disubstituted aromatic ring system.

Our analytical workflow is designed to be a self-validating system. The data from each technique should converge to support a single, unambiguous structure.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com